Evogliptin Tartrate

描述

准备方法

合成路线和反应条件

DA-1229(酒石酸盐)的合成涉及多个步骤,从制备核心哌嗪酮结构开始。合成路线通常包括以下步骤:

哌嗪酮核心的形成: 通过一系列反应合成核心结构,这些反应涉及适当胺和羧酸的缩合。

取代基的引入: 通过亲核取代反应引入三氟苯基和其他取代基。

工业生产方法

DA-1229(酒石酸盐)的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效的纯化技术和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

DA-1229(酒石酸盐)会发生各种化学反应,包括:

氧化: 该化合物可以发生氧化反应,尤其是在氨基和哌嗪酮部分。

还原: 还原反应可以在结构中存在的羰基上发生。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要产品

科学研究应用

DA-1229(酒石酸盐)具有广泛的科学研究应用:

化学: 用作模型化合物来研究 DPP-4 抑制机制和相关抑制剂的合成。

生物学: 研究重点是其对细胞过程的影响,包括自噬和炎症。

医学: DA-1229(酒石酸盐)因其抗糖尿病特性而被广泛研究,以及其在治疗骨质疏松症、肾功能损害和慢性肝炎等其他疾病中的潜力

作用机制

DA-1229(酒石酸盐)通过抑制二肽基肽酶-4(DPP-4)发挥作用。这种抑制作用导致肠促胰岛素激素水平升高,例如胰高血糖素样肽-1(GLP-1)和葡萄糖依赖性胰岛素促分泌多肽(GIP)。 这些激素增强胰岛素分泌,减少胰高血糖素释放,并改善葡萄糖耐量 。 此外,DA-1229(酒石酸盐)具有抗炎和抗纤维化作用,这有助于其在肾脏和肝脏疾病等疾病中的治疗益处 .

相似化合物的比较

类似化合物

西格列汀: 另一种用于管理 2 型糖尿病的 DPP-4 抑制剂。

利格列汀: 以其高选择性和长半衰期而闻名。

沙格列汀: 提供不同的药代动力学特征,并用于联合疗法.

DA-1229(酒石酸盐)的独特性

DA-1229(酒石酸盐)因其有效的持久降血糖作用以及减少炎症和纤维化的额外益处而脱颖而出。 其独特的分子结构允许有效抑制 DPP-4,同时最大程度地减少不良反应 .

生物活性

Evogliptin tartrate is a dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used in the management of type 2 diabetes mellitus. Beyond its role in glycemic control, recent studies have highlighted its anti-inflammatory and anti-angiogenic properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on inflammation, and potential therapeutic applications.

Evogliptin functions by inhibiting DPP-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, evogliptin increases GLP-1 levels, which enhances insulin secretion and reduces glucagon release from the pancreas, thereby improving glucose tolerance and lowering blood sugar levels. Additionally, elevated GLP-1 levels contribute to a reduction in inflammatory cytokines, which may explain some of its anti-inflammatory effects .

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In a controlled study involving rats, evogliptin was shown to reduce paw swelling and alleviate inflammatory pain similar to indomethacin, a well-known anti-inflammatory drug. Key findings from this study included:

- Measurement Parameters : The study measured plantar paw thickness, paw withdrawal thresholds, dorsal root ganglion (DRG) resting membrane potentials, and cytokine levels (TNF-α and IL-1β).

- Results : Evogliptin treatment resulted in decreased plantar thickness and lowered cytokine levels compared to control groups. The treatment also improved pain responses in inflamed tissues .

Table 1: Effects of Evogliptin on Inflammatory Markers

| Parameter | Control Group | Evogliptin Group | Indomethacin Group |

|---|---|---|---|

| Paw Thickness (mm) | 8.5 ± 0.5 | 5.2 ± 0.3 | 4.8 ± 0.4 |

| TNF-α Levels (pg/ml) | 120 ± 10 | 60 ± 5 | 50 ± 6 |

| IL-1β Levels (pg/ml) | 100 ± 15 | 45 ± 7 | 40 ± 8 |

| Paw Withdrawal Threshold (g) | 30 ± 2 | 50 ± 3 | 55 ± 4 |

Anti-Angiogenic Properties

Evogliptin has also been found to exert anti-angiogenic effects by inhibiting vascular endothelial growth factor (VEGF)-induced signaling pathways. In vitro studies showed that evogliptin significantly inhibited the activation of Arf6, a small GTPase involved in VEGF receptor signaling. This inhibition leads to decreased cell adhesion and migration associated with angiogenesis .

Study Findings:

- Cell Studies : In cell cultures treated with VEGF and evogliptin, there was a marked reduction in p-VEGFR2 phosphorylation and subsequent downstream signaling involved in angiogenesis.

- : These findings suggest that evogliptin could be beneficial not only for diabetes management but also for conditions characterized by pathological neovascularization, such as diabetic retinopathy .

Clinical Implications

The dual action of evogliptin as both an antihyperglycemic agent and an anti-inflammatory/anti-angiogenic compound positions it as a promising candidate for broader therapeutic applications beyond diabetes management. Clinical trials have indicated that patients taking evogliptin experience fewer adverse events related to inflammation compared to those on standard therapies .

Table 2: Adverse Events Reported in Clinical Trials

| Adverse Event | Evogliptin Group (%) | Placebo Group (%) |

|---|---|---|

| Nasopharyngitis | 6.4 | 6.3 |

| Dyspepsia | 0 | 3.8 |

| Arthralgia | 3.8 | 0 |

| Hypoglycemia | Mild cases reported | Mild cases reported |

属性

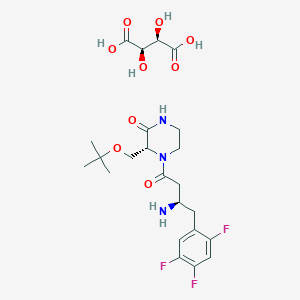

IUPAC Name |

(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26F3N3O3.C4H6O6/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20;5-1(3(7)8)2(6)4(9)10/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10)/t12-,16-;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBXDAJRSNHIJZ-DLDKMZOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32F3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222102-51-3 | |

| Record name | 2-Piperazinone, 4-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-3-[(1,1-dimethylethoxy)methyl]-, (3R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222102-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Evogliptin tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222102513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EVOGLIPTIN TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R14RT6A3LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。